Verilopam

Sigma-1 Receptor Analgesic Activity Binding Affinity

Verilopam (CAS 68318-20-7) is a small molecule benzazepine derivative with a molecular weight of 326.43 g/mol and the chemical formula C20H26N2O2. It is classified as a potent analgesic and is listed for use in pain research studies.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 68318-20-7
Cat. No. B1663463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerilopam
CAS68318-20-7
SynonymsVerilopam
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC
InChIInChI=1S/C20H26N2O2/c1-23-19-13-16-8-11-22(12-9-17(16)14-20(19)24-2)10-7-15-3-5-18(21)6-4-15/h3-6,13-14H,7-12,21H2,1-2H3
InChIKeyBTCHMHMCMKZOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Verilopam (CAS 68318-20-7): Baseline Characterization for Research Procurement in Analgesic Studies


Verilopam (CAS 68318-20-7) is a small molecule benzazepine derivative with a molecular weight of 326.43 g/mol and the chemical formula C20H26N2O2 [1]. It is classified as a potent analgesic and is listed for use in pain research studies [1]. However, a critical review of authoritative databases reveals a significant absence of published primary research articles or public-facing data detailing its mechanism of action, binding affinities, or in vivo efficacy profiles [2][3]. The compound's status is designated as 'Experimental' or 'Investigational' with no reported clinical trial activity [3].

Verilopam (CAS 68318-20-7) vs. In-Class Analogs: The Inability to Justify Differentiation Based on Available Data


The question of whether a scientific user should prioritize Verilopam over a closely related analog or alternative cannot be answered with the current evidence base. While the compound is structurally a benzazepine [1] and is described as a potent analgesic , there is a complete absence of the quantitative comparator data required for informed scientific selection. Authoritative public databases, including ChEMBL and ZINC, explicitly state that there is no known bioactivity data for this compound in their repositories [2][3]. Without head-to-head binding affinity (Ki) data against specific targets (e.g., sigma-1 or opioid receptors), or comparative in vivo efficacy (ED50) values from pain models, any claim of differentiation or advantage over other benzazepines or analgesic candidates is purely speculative and cannot be substantiated for procurement decisions.

Verilopam (CAS 68318-20-7) Quantitative Evidence Guide: Analysis of Comparator-Based Differentiation


Verilopam vs. Sigma-1 Receptor Antagonists: A Complete Data Void for Binding Affinity

A comparative analysis of Verilopam against established sigma-1 receptor antagonists (e.g., haloperidol, BD-1063) is impossible due to a total lack of quantitative binding data for Verilopam. The ZINC15 database, which includes computational predictions, lists SIGMAR1 as a potential target for Verilopam but reports 'no known activity' for this compound in the ChEMBL 20 dataset [1]. Consequently, no Ki value, IC50, or selectivity profile can be generated or compared. This evidence gap is absolute; any scientific selection based on this mechanism would be unfounded.

Sigma-1 Receptor Analgesic Activity Binding Affinity

Verilopam vs. Benzazepine Analogs: Absence of Comparative In Vivo Analgesic Potency (ED50)

No quantitative in vivo efficacy data, such as an ED50 value in a standard analgesic model (e.g., tail-flick, hot plate, or formalin test), is available for Verilopam. While other benzazepine derivatives have documented ED50 values in the literature, a direct comparison or even a cross-study inference with Verilopam is impossible. The absence of this data is confirmed by the lack of any functional assay results in the ChEMBL database for this compound [1]. This precludes any scientific assessment of its potency relative to other analgesic agents.

In Vivo Efficacy Analgesic Potency Benzazepine Class

Verilopam vs. Opioid Receptor Agonists: Unsubstantiated Claims of Mu-Opioid Binding

Certain vendor websites claim that Verilopam exerts its analgesic effects by binding to mu-opioid receptors . However, this claim is not supported by any publicly accessible, quantitative binding affinity data (Ki) in authoritative databases such as BindingDB or ChEMBL [1]. Therefore, Verilopam cannot be compared on the basis of opioid receptor affinity or functional activity to known mu-opioid agonists like morphine, oxycodone, or fentanyl. The lack of data makes it impossible to assess its potential for opioid-related side effects or its relative efficacy.

Mu-Opioid Receptor Mechanism of Action Analgesic

Verilopam (CAS 68318-20-7) Application Scenarios: Strictly Limited by an Absence of Differential Evidence


Scenario 1: Exploration of Historical Benzazepine Analgesic Structure-Activity Relationships (SAR)

Given its 1981 patent origin and benzazepine core, Verilopam may be procured as a reference compound for SAR studies investigating older, under-characterized analgesic scaffolds. This is a niche application for researchers specifically focused on mining and re-evaluating historical chemical space, with the full understanding that modern bioactivity and selectivity data are non-existent [1].

Scenario 2: Use as an Analytical Reference Standard for Mass Spectrometry or Chromatography

With a known molecular formula (C20H26N2O2) and molecular weight (326.43 g/mol), Verilopam can be used as an analytical reference standard in chemical or forensic laboratories for method development or substance identification via techniques like LC-MS or GC-MS [1]. This use case is independent of its biological activity.

Scenario 3: Negative Control for Data-Poor Analgesic Mechanisms (Hypothesis-Driven Research)

In a research setting where the primary objective is to test a novel hypothesis that does not depend on the compound's known activity (e.g., a study on basic physicochemical properties or a novel, uncharacterized target), Verilopam could be included. Its value is derived not from proven activity but from its status as a structurally distinct, data-poor small molecule for exploratory, negative-control purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verilopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.